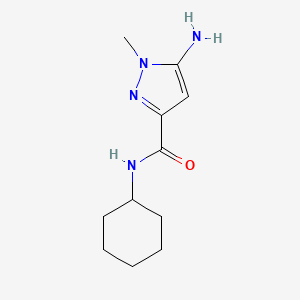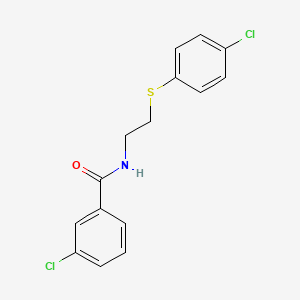
4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene, also known as 4-cyano-N-methylthiomethylbenzylamine or 4-CNMTMBA, is an organic compound with a variety of uses in scientific research. It is a derivative of benzyl amine, and has been found to be useful in a variety of applications, such as in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in biochemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polyimides
Synthesis of Polyimides from Flexible Diamines
Polyimides, created from the diamine α,α′-bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-diisopropylbenzene (BDAPD), demonstrate remarkable properties such as transparency, flexibility, high thermal stability, and excellent solubility in various solvents. These polyimides, with glass transition temperatures ranging from 241 to 270°C, are superior to Ultem 1000 in terms of thermal stability (Liaw, Liaw, & Yu, 2001).
Development of Soluble Polyamide-Imides
Polyamide-imides (PAIs) derived from α,α′-bis[3,5-dimethyl-4-(4-trimellitimidophenoxy)phenyl]-1,4-diisopropylbenzene (BDTPD) display exceptional solubility and thermal properties. These PAIs can be dissolved in various solvents, showing better solubility than their counterparts with hexafluoroisopropylidene linkages. The PAIs possess high glass transition temperatures and maintain stability at elevated temperatures (Liaw, Hsu, & Liaw, 2001).
Electropolymerization and Fluorescence Studies
Electropolymerization in FSO3H/Acetonitrile Solution
The study on electropolymerization of aniline with aminobenzenesulfonic acids in a fluorosulfonic acid/acetonitrile solution reveals significant insights into the electrochemical behavior and structural properties of the resulting polyaniline (PANI) copolymers. These copolymers are soluble in basic aqueous solutions and certain solvents, offering potential applications in various fields due to their distinct electrical conductivity and structural features (Şahin, Pekmez, & Yildiz, 2002).
Fluorescence Enhancement in Stilbene Derivatives
The study on 4-aminostilbene derivatives, including the effects of N-phenyl substitutions, uncovers significant changes in fluorescence properties. These alterations are attributed to a more planar ground-state geometry, leading to a red shift in absorption and fluorescence spectra. Such structural and photochemical modifications result in high fluorescence quantum yields at room temperature (Yang, Chiou, & Liau, 2002).
Chemical Reactions and Properties
Nucleophilic Displacement in Pyrimidinones
Research on the nucleophilic displacement of a methylsulfanyl group in pyrimidinones reveals the potential to achieve amino group introduction and carbon-carbon bond formation. This study highlights the versatility of the methylsulfanyl group in chemical transformations (Kikelj, Grosjean, Meslin, Julienne, & Deniaud, 2010).
Synthesis of 4H-1,4-Benzothiazine Derivatives
The synthesis of 4H-1,4-benzothiazine derivatives showcases the utility of EWG-stabilized (2-isocyanophenylthio)methyl anions in forming novel compounds through ring closure. This method provides a pathway for the generation of 2,4-disubstituted derivatives, demonstrating the compound's versatility in chemical synthesis (Kobayashi, Hayashi, Iitsuka, Morikawa, & Konishi, 2006).
Propiedades
IUPAC Name |
methyl N-cyano-N'-(3,4-dimethylphenyl)carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-4-5-10(6-9(8)2)14-11(15-3)13-7-12/h4-6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDFVCFNOXUOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(NC#N)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/no-structure.png)
![6-butyl-4-methyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2669877.png)



![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2669882.png)


![2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669888.png)
![4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2669889.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)
